Ergosta-5,7,22-trien-3-ol
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Overview
Description
Ergosta-5,7,22-trien-3-ol, also known as ergosterol, is a sterol found in the cell membranes of fungi and protozoa. It serves many of the same functions that cholesterol does in animal cells. Ergosterol is a precursor to vitamin D2, which is produced when the compound is exposed to ultraviolet light .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergosta-5,7,22-trien-3-ol can be synthesized through various methods. One common method involves the Diels-Alder reaction between ergosterol acetate and 4-phenyl-1,2,4-triazolin-3,5-dione, followed by reduction with lithium aluminium hydride . Another method involves the methylation of ergosta-1,4,7-trien-3-one to produce 4,4-dimethylergosta-1,5,7-trien-3-one, which is then converted to ergosta-5,7-dien-3β-ol .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation. Saccharomyces cerevisiae, a type of yeast, is commonly used for this purpose. The biosynthetic pathway of ergosterol in yeast has been well-characterized, and metabolic engineering can be employed to enhance the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ergosta-5,7,22-trien-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form ergosta-5,7,22,24(28)-tetraen-3β-ol .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include lithium aluminium hydride for reduction and bromine for substitution reactions .
Major Products: Major products formed from these reactions include ergosta-5,7,22,24(28)-tetraen-3β-ol and various other ergostatrienes .
Scientific Research Applications
Ergosta-5,7,22-trien-3-ol has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of vitamin D2 . In biology and medicine, it is studied for its role in fungal cell membrane integrity and as a target for antifungal drugs . Additionally, ergosterol has been found to have antimicrobial, antioxidant, anticancer, antidiabetic, and anti-neurodegenerative properties .
Mechanism of Action
Ergosta-5,7,22-trien-3-ol exerts its effects by integrating into the cell membranes of fungi and protozoa, maintaining membrane integrity and fluidity. It is a target for antifungal drugs because disrupting its synthesis can compromise the cell membrane, leading to cell death . The compound also acts as a provitamin, converting to vitamin D2 upon exposure to ultraviolet light .
Comparison with Similar Compounds
Ergosta-5,7,22-trien-3-ol is similar to other sterols such as cholesterol and sitosterol. it is unique in its role in fungal cell membranes and its ability to convert to vitamin D2. Similar compounds include ergosta-5,7,22-trien-3-yl acetate and ergosta-5,7,22,24(28)-tetraen-3β-ol .
Properties
IUPAC Name |
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVPQKQSNYMLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861590 |
Source
|
Record name | (24xi)-Ergosta-5,7,22-trien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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